2-methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide
Description
2-Methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group, a propyl group, and a pyridin-2-ylsulfamoyl group
Properties
IUPAC Name |
2-methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-9-18-16(20)13-11-12(7-8-14(13)23-2)24(21,22)19-15-6-4-5-10-17-15/h4-8,10-11H,3,9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCQZGYWLCSWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with propylamine under acidic conditions to form 2-methoxy-N-propylbenzamide.
Introduction of the Pyridin-2-ylsulfamoyl Group: The pyridin-2-ylsulfamoyl group can be introduced via a sulfonamide coupling reaction. This involves reacting 2-methoxy-N-propylbenzamide with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide.
Reduction: Formation of 2-methoxy-N-propyl-5-(pyridin-2-ylamino)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to other bioactive benzamides. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving sulfonamide and benzamide interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-propylbenzamide: Lacks the pyridin-2-ylsulfamoyl group, which may result in different biological activities.
N-Propyl-5-(pyridin-2-ylsulfamoyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and interactions with biological targets.
2-Methoxy-N-propyl-5-(pyridin-2-ylamino)benzamide: Formed through the reduction of the sulfonamide group, which may alter its pharmacological properties.
Uniqueness
2-Methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide is unique due to the presence of both the methoxy and pyridin-2-ylsulfamoyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups in a single molecule allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
